molecular formula C8H12Br2ClF3 B1597953 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane CAS No. 30428-47-8

1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

Cat. No. B1597953
CAS RN: 30428-47-8
M. Wt: 360.44 g/mol
InChI Key: VHDQJFOCARQXPL-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is a chemical compound with the molecular formula C8H12Br2ClF3 . It has an average mass of 304.331 Da and a monoisotopic mass of 301.832031 Da .


Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), and fluorine (F) atoms . The exact 3D structure is not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane include a density of 2.0±0.1 g/cm3, a boiling point of 169.4±35.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.9±3.0 kJ/mol and a flash point of 56.3±25.9 °C .

Scientific Research Applications

    Pharmacological Applications

    • Natural compounds exhibit a great diversity of chemical structures as a result of the long, selective and evolutive process of species . They constitute the active principles of natural products which have widespread uses in traditional medicine . The properties demonstrated by natural compounds constantly encourage scientific research in aspects that lead to significant advances in the identification of new natural compounds, evaluation of the biological activity displayed, understanding of how they cause a biological effect, in the development of new applications and in all cases with beneficial results for humanity .

    Chemical Sciences

    • Chemical Science, a journal from the Royal Society of Chemistry, is home to world-leading interdisciplinary research from every aspect of the chemical sciences . The research published contains novel ideas, challenging questions and progressive thinking that bring undiscovered breakthroughs within reach .

    Computational Chemistry

    • Computational chemistry has a wide range of applications including drug design, medicinal chemistry design, chemoinformatics, consumer packaged goods, protein/antibody engineering, enzyme design, and organic electronics .

    Research Methodologies

    • Research methodologies in chemistry present a detailed analysis of current experimental and theoretical approaches surrounding chemical science .

Safety And Hazards

The safety data sheet for 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

1,4-dibromo-2-chloro-1,1,2-trifluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2ClF3/c1-2-3-4-6(9)5-7(11,12)8(10,13)14/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDQJFOCARQXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(F)(F)Br)(F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382122
Record name 1,4-dibromo-2-chloro-1,1,2-trifluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

CAS RN

30428-47-8
Record name 1,4-dibromo-2-chloro-1,1,2-trifluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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